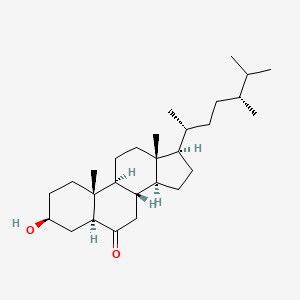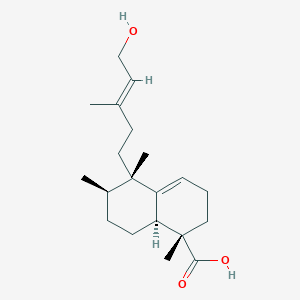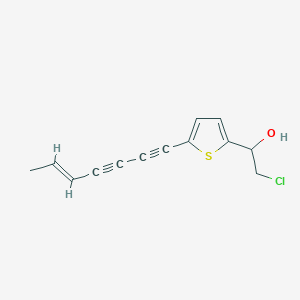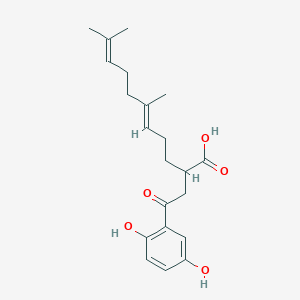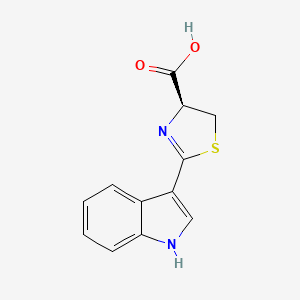
(S)-dihydrocamalexic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-dihydrocamalexic acid is a dihydrocamalexic acid. It is a conjugate acid of a (S)-dihydrocamalexate. It is an enantiomer of a (R)-dihydrocamalexic acid.
Wissenschaftliche Forschungsanwendungen
Role in Camalexin Biosynthesis
(S)-dihydrocamalexic acid plays a critical role in the biosynthesis of camalexin, the primary phytoalexin in Arabidopsis. Research by Schuhegger et al. (2006) found that this compound acts as an intermediate in camalexin biosynthesis. The enzyme CYP71B15 converts (S)-dihydrocamalexic acid to camalexin, highlighting its importance in the defense mechanisms of Arabidopsis against pathogens (Schuhegger et al., 2006).
Correction to Stereochemical Nomenclature
A subsequent correction was issued regarding the stereochemical nomenclature of dihydrocamalexic acid enantiomers, clarifying the correct listing for the acid prepared from natural L-cysteine as (4R)-dihydrocamalexic acid, and the acid from D-cysteine as (4S)-dihydrocamalexic acid. This correction is essential for accurate scientific communication and research involving these compounds (Plant Physiology, 2007).
Involvement in Arabidopsis Defense Mechanisms
Further research on Arabidopsis' defense mechanisms against pathogens like Pseudomonas syringae and Alternaria brassicicola revealed that plants with mutations in the gene encoding for CYP71A13, an enzyme involved in the same biosynthetic pathway as CYP71B15, produce significantly less camalexin. This finding underscores the importance of (S)-dihydrocamalexic acid and its conversion to camalexin in plant defense (Nafisi et al., 2007).
Eigenschaften
Produktname |
(S)-dihydrocamalexic acid |
|---|---|
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
(4S)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
GTTVJFCVXYCPHB-SNVBAGLBSA-N |
Isomerische SMILES |
C1[C@@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |
Kanonische SMILES |
C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



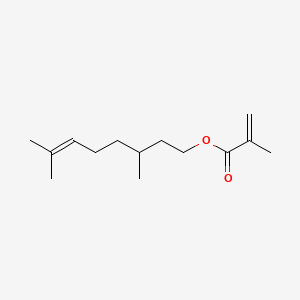
![5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)methylsulfonyl]-4-pyrimidinecarboxamide](/img/structure/B1256811.png)
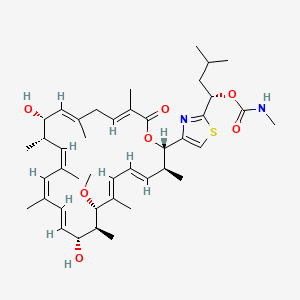
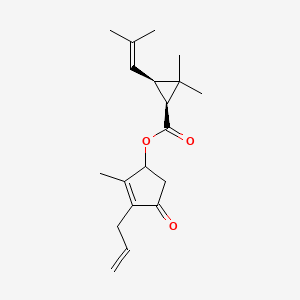
![6-[[[1-(2-methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1256818.png)
![N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1256819.png)
![N-(4-chlorophenethyl)-2-(5-oxo-2,3-dihydrothiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B1256820.png)
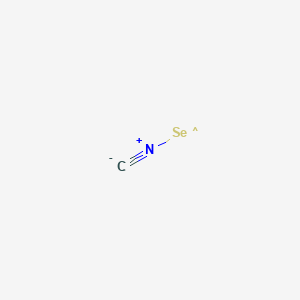
![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methylphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1256824.png)
